2-(6-oxo-1,3,4,6-tetrahydro-2H-pyrimido[1,2-a]pyrimidin-8-yl)acetic acid
Overview
Description
“2-(6-oxo-1,3,4,6-tetrahydro-2H-pyrimido[1,2-a]pyrimidin-8-yl)acetic acid” is a chemical compound with the CAS Number: 1706428-52-5 . It has a molecular weight of 209.2 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies . For instance, the interaction of the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid with the Lawesson’s reagent resulted in the corresponding 4-thioxo derivative . Its alkylation with methyl bromoacetate and its interaction with N-nucleophiles, amines, and hydrazines have also been studied .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11N3O3/c13-7-4-6 (5-8 (14)15)11-9-10-2-1-3-12 (7)9/h4H,1-3,5H2, (H,10,11) (H,14,15) . The dihydropyrimidine ring of similar compounds has been observed to adopt a screw-boat conformation .Chemical Reactions Analysis
The reactivity of substituents attached to the pyrimidopyrimidine skeleton, including thione and amide groups, nucleophilic substitutions, condensations, ring transformations, and coordination chemistry, has been discussed in the literature .Physical and Chemical Properties Analysis
This compound is a solid . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methods : The synthesis of heterocycles containing tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine and coumarin moieties involves the rearrangement of related compounds, indicating a method to produce derivatives of 2-(6-oxo-1,3,4,6-tetrahydro-2H-pyrimido[1,2-a]pyrimidin-8-yl)acetic acid (Vasylyev et al., 1999).
- Structural Studies : The molecular conformations of derivatives, including those similar to this compound, in solution and crystal form have been explored, providing insights into their chemical structure and behavior (Chui et al., 2004).
Biological and Pharmacological Research
- Antibacterial Activity : Certain derivatives exhibit antibacterial activity against E. coli and S. aureus, highlighting potential applications in developing new antibacterial agents (Do Van Quy et al., 2022).
- Antimicrobial Properties : Metal complexes of related pyrimidine derivatives have shown antimicrobial activities against various pathogenic bacteria and fungi, suggesting their use in antimicrobial therapy (Raksha P. Dhankar et al., 2012).
- Potential Antitumor Agents : Some derivatives have been investigated as dual inhibitors of TS and AICARFTase, displaying significant inhibitory activities against tumor cell lines, indicating their potential as antitumor agents (Yi Liu et al., 2016).
Advanced Material Research
- Synthesis with Polyfunctional Heterocyclic Carboxylic Acids : The interaction of pentaphenylantimony with derivatives involving carboxyl and hydroxyl groups in the pyrimidine ring has led to the formation of novel compounds with defined structural features, useful in materials science (Yu. O. Gubanova et al., 2020).
Mechanism of Action
Properties
IUPAC Name |
2-(4-oxo-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-7-4-6(5-8(14)15)11-9-10-2-1-3-12(7)9/h4H,1-3,5H2,(H,10,11)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTQRKPEBJTCOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC(=CC(=O)N2C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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